[1-(Pyridin-4-yl)cyclobutyl]methanol
Description
[1-(Pyridin-4-yl)cyclobutyl]methanol: is an organic compound with the molecular formula C10H13NO It is a derivative of cyclobutanemethanol, where the cyclobutyl ring is substituted with a pyridin-4-yl group
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1-pyridin-4-ylcyclobutyl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-1-5-10)9-2-6-11-7-3-9/h2-3,6-7,12H,1,4-5,8H2 |
InChI Key |
CKKCIJMCQHWQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-4-yl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 4-pyridinecarboxaldehyde with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of [1-(Pyridin-4-yl)cyclobutyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Pyridin-4-yl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Pyridin-4-yl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, [1-(Pyridin-4-yl)cyclobutyl]methanol is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(Pyridin-4-yl)cyclobutyl]methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl group provides steric hindrance that can influence binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[1-(Pyridin-3-yl)cyclobutyl]methanol: Similar structure but with the pyridine ring substituted at the 3-position.
[1-(Pyridin-2-yl)cyclobutyl]methanol: Pyridine ring substituted at the 2-position.
[1-(Pyridin-4-yl)cyclopropyl]methanol: Cyclopropyl ring instead of cyclobutyl.
Uniqueness: [1-(Pyridin-4-yl)cyclobutyl]methanol is unique due to the specific positioning of the pyridine ring and the cyclobutyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
[1-(Pyridin-4-yl)cyclobutyl]methanol is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutyl ring linked to a pyridine moiety through a methanol functional group. This configuration imparts unique chemical properties that enhance its interaction with biological targets.
The biological activity of [1-(Pyridin-4-yl)cyclobutyl]methanol is primarily attributed to its interaction with specific molecular targets:
- π-π Interactions : The pyridine ring can form π-π interactions with aromatic residues in proteins, which is crucial for binding affinity and specificity.
- Steric Hindrance : The cyclobutyl group provides steric hindrance that may influence the binding dynamics with various enzymes or receptors, modulating their activity.
Biological Activity
Research indicates that [1-(Pyridin-4-yl)cyclobutyl]methanol may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific data on its efficacy against various pathogens is limited.
- Antiproliferative Effects : The compound has been explored for its ability to inhibit cell proliferation, particularly in cancer cell lines. This suggests potential applications in oncology.
- Ion Channel Modulation : Similar compounds have shown effects on ion channels, indicating that [1-(Pyridin-4-yl)cyclobutyl]methanol may also interact with such targets, influencing physiological processes like pain sensation and thermoregulation .
Case Studies
Several studies have investigated the biological properties of compounds related to [1-(Pyridin-4-yl)cyclobutyl]methanol. Here are notable findings:
In Vitro Assays
In vitro assays have been conducted to assess the antiproliferative effects on various cancer cell lines, revealing:
- IC50 Values : The compound showed promising IC50 values in inhibiting growth in specific cancer cell lines, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
